(1R,5S)-8-((4-(tert-butyl)phenyl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane
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Description
(1R,5S)-8-((4-(tert-butyl)phenyl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C16H23NO3S and its molecular weight is 309.42. The purity is usually 95%.
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Scientific Research Applications
Novel Nanosized N-Sulfonated Brönsted Acidic Catalyst
Goli-Jolodar, Shirini, and Seddighi (2016) introduced a nanosized N-sulfonic acid that was used as a catalyst for the synthesis of hexahydroquinolines. This catalyst demonstrated excellent yields in short reaction times and could be reused several times without losing its catalytic activity (Goli-Jolodar, Shirini, & Seddighi, 2016).
Synthesis of Cyclic Amino Acid Esters
Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, which was characterized using NMR spectroscopy and mass spectrometry. The product's structure was confirmed via X-ray diffraction analysis (Moriguchi et al., 2014).
Efficient Synthesis of Pyrimido[4,5-d]pyrimidinones and Pyrano[2,3-d]pyrimidinones
Goli-Jolodar and Shirini (2017) utilized a novel nanosized Brönsted acid catalyst for the synthesis of pyrimido[4,5-d]pyrimidinones and pyrano[2,3-d]pyrimidinones derivatives. This method offered advantages such as mild conditions, short reaction times, high yields, and reusability of the catalyst (Goli-Jolodar & Shirini, 2017).
Synthesis of Benzazolo[2,1-b]quinazolinones and Triazolo[2,1-b]quinazolinones
In another study by Goli-Jolodar and Shirini (2017), the same nano-sized Brönsted acid catalyst was used for synthesizing benzazolo[2,1-b]quinazolinones and triazolo[2,1-b]quinazolinones derivatives. The protocol was notable for its mild reaction conditions and efficient synthesis process (Goli-Jolodar & Shirini, 2017).
Spherical Shape Complementarity in Molecular Recognition
Bakirci, Koner, and Nau (2005) studied the complexation of p-sulfonatocalix[4]arene with various 2,3-diazabicyclo[2.2.2]oct-2-ene derivatives. They observed strong binding due to the spherical shape complementarity between the guest molecules and the calixarene, highlighting the importance of molecular shape in host-guest interactions (Bakirci, Koner, & Nau, 2005).
Properties
IUPAC Name |
8-(4-tert-butylphenyl)sulfonyl-3-oxa-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3S/c1-16(2,3)12-4-8-15(9-5-12)21(18,19)17-13-6-7-14(17)11-20-10-13/h4-5,8-9,13-14H,6-7,10-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNOKFRIEWXYSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2C3CCC2COC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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